molecular formula C13H14BClFNO2 B580477 3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1218790-15-8

3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B580477
CAS No.: 1218790-15-8
M. Wt: 281.518
InChI Key: RTOGPVMSCHKPTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a complex organic compound featuring a benzene ring substituted with chloro, fluoro, and nitrile groups, along with a boronic ester moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules.

Scientific Research Applications

3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of pharmaceuticals, agrochemicals, and organic materials through Suzuki-Miyaura coupling.

    Biology: Potential use in the development of bioactive molecules and probes for biological studies.

    Medicine: Exploration in drug discovery for its potential to form part of active pharmaceutical ingredients.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

Target of Action

Organoboron compounds, such as this one, are often used in the suzuki–miyaura cross-coupling reaction , which is a type of palladium-catalyzed carbon–carbon bond-forming reaction . Therefore, the primary target could be the palladium catalyst in this reaction.

Mode of Action

The compound, being an organoboron reagent, participates in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the organoboron compound undergoes transmetalation, a process where it transfers its organic group to the palladium catalyst . This results in the formation of a new carbon–carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is widely applied in organic synthesis for the formation of carbon–carbon bonds . The downstream effects include the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s important to note that phenylboronic pinacol esters, a class of compounds to which this compound belongs, are susceptible to hydrolysis . The rate of this reaction is influenced by the pH and the substituents in the aromatic ring . This could impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the compound’s action in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of a wide range of organic compounds . On a molecular level, this involves the transfer of an organic group from the organoboron compound to a palladium catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance yield and purity while minimizing human error and exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.

    Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

    Oxidation and Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents, while the boronic ester can be oxidized to a boronic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Strong nucleophiles such as alkoxides or amines under basic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or DMF.

    Reduction: Hydrogen gas with a metal catalyst (e.g., Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Depending on the nucleophile, products can include various substituted benzonitriles.

    Coupling: Biaryl compounds or other complex organic molecules.

    Reduction: Amines or other reduced derivatives of the nitrile group.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
  • 3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness

Compared to similar compounds, 3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the presence of the nitrile group, which offers additional synthetic versatility. The combination of chloro, fluoro, and boronic ester groups also provides a distinctive reactivity profile, making it a valuable intermediate in complex organic synthesis .

Properties

IUPAC Name

3-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BClFNO2/c1-12(2)13(3,4)19-14(18-12)9-5-8(7-17)6-10(15)11(9)16/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOGPVMSCHKPTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682263
Record name 3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-15-8
Record name 3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.